molecular formula C17H16N4O B13145922 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine CAS No. 101003-70-7

2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine

Cat. No.: B13145922
CAS No.: 101003-70-7
M. Wt: 292.33 g/mol
InChI Key: JVWPNIUUCDZIED-UHFFFAOYSA-N
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Description

2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine is a chemical compound with the molecular formula C₁₇H₁₆N₄O. It is known for its unique structure, which includes a terpyridine core linked to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine typically involves the reaction of 2,6-dipyridin-2-ylpyridin-4-ol with an appropriate ethanamine derivative. One common method is the Steglich esterification reaction, which involves the use of a carboxylic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. The specific molecular targets and pathways depend on the metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethanamine linkage, which provides additional functionalization possibilities. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .

Properties

CAS No.

101003-70-7

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine

InChI

InChI=1S/C17H16N4O/c18-7-10-22-13-11-16(14-5-1-3-8-19-14)21-17(12-13)15-6-2-4-9-20-15/h1-6,8-9,11-12H,7,10,18H2

InChI Key

JVWPNIUUCDZIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCN

Origin of Product

United States

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